molecular formula C4H6O7S B1199712 Sulfosuccinic acid CAS No. 5138-18-1

Sulfosuccinic acid

Cat. No.: B1199712
CAS No.: 5138-18-1
M. Wt: 198.15 g/mol
InChI Key: ULUAUXLGCMPNKK-UHFFFAOYSA-N
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Description

Sulfosuccinic acid is a water-soluble, biodegradable organic acid with the chemical formula C₄H₆O₇S. It belongs to the class of sulfonic acids and is characterized by the presence of a sulfonic acid group along with two carboxyl groups. This unique structure imparts a wide range of properties and applications to the compound .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the sulfoxidation of succinic acid due to its efficiency and scalability. The process is optimized to achieve high yields and purity, making it suitable for large-scale applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of sulfonic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to yield various reduced forms.

    Substitution: this compound can participate in substitution reactions, where the sulfonic acid group or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds .

Biochemical Analysis

Biochemical Properties

Sulfosuccinic acid plays a significant role in biochemical reactions due to its ability to act as a crosslinking agent and chelating agent. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can enhance or inhibit their activity. For example, this compound is known to interact with polyvinyl alcohol to form crosslinked hydrogels, which are used in various applications such as drug delivery and tissue engineering . Additionally, this compound can chelate metal ions, which can influence the activity of metalloenzymes and other metal-dependent biochemical processes .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can affect the mechanical properties of cell membranes and enhance the stability of cell structures. Studies have demonstrated that this compound can improve the performance of cation exchange membranes, which are used in desalination and other applications . These effects are likely due to the compound’s ability to interact with membrane proteins and other cellular components, thereby modulating their function and stability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to the formation of stable complexes that can alter their activity. For example, this compound can crosslink with polyvinyl alcohol, resulting in the formation of hydrogels with enhanced mechanical properties . Additionally, this compound can chelate metal ions, which can inhibit or activate metalloenzymes and other metal-dependent biochemical processes . These interactions can lead to changes in gene expression and other cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions . Long-term studies have shown that this compound can maintain its activity and stability for extended periods, making it a reliable reagent for various biochemical applications. Its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can enhance the performance of various biochemical processes. At high doses, it can exhibit toxic or adverse effects, including irritation and damage to tissues . Studies have shown that the threshold for these effects can vary depending on the specific animal model and experimental conditions. It is important to carefully control the dosage of this compound to avoid potential toxicity and ensure its beneficial effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to sulfur amino acid metabolism. It can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can act as a substrate for certain enzymes, leading to the production of various metabolites that can affect cellular function and metabolism. These interactions can have significant implications for the regulation of metabolic processes and the overall health of cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the localization and accumulation of this compound, affecting its activity and function. For example, this compound can be transported into cells via specific transporters, where it can interact with intracellular proteins and other biomolecules to exert its effects.

Subcellular Localization

This compound can localize to specific subcellular compartments, where it can influence various cellular functions. It can be directed to these compartments through targeting signals or post-translational modifications that guide its movement within the cell . For example, this compound can accumulate in the endoplasmic reticulum or other organelles, where it can interact with resident proteins and other biomolecules to modulate their activity. These interactions can have significant implications for the regulation of cellular processes and the overall function of the cell.

Comparison with Similar Compounds

Uniqueness: Sulfosuccinic acid’s unique combination of sulfonic and carboxyl groups provides it with distinct surfactant and emulsifying properties, making it more versatile in applications compared to its counterparts .

Properties

IUPAC Name

2-sulfobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O7S/c5-3(6)1-2(4(7)8)12(9,10)11/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUAUXLGCMPNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52740-64-4 (di-NH4 salt), 13419-59-5 (tri-Na salt), 14933-03-0 (di-Na salt), 20526-58-3 9Na salt), 29454-16-8 (mono-Na salt), 55098-36-7 (Mg salt), 64051-32-7 (mono-NH4 salt), 75499-40-0 (NH4 salt), 94138-92-8 (tri-Li salt)
Record name Thiosuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005138181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8042426
Record name Sulfosuccinic acid
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Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5138-18-1
Record name Sulfosuccinic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiosuccinic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2-sulfo-
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Record name Sulfosuccinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulphosuccinic acid
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Record name SULFOSUCCINIC ACID
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Synthesis routes and methods I

Procedure details

As described for compound G/d, 50 parts of fatty acid-β-naphtholbenzyl oxethylation product (b) are reacted with 9.5 parts of maleic anhydride and a solution of 12.8 parts of anhydrous sodium sulfite in 109 parts of water. When the reaction mixture has become clear, it is stirred for 1 hour.
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Synthesis routes and methods II

Procedure details

926 Parts of the above rosin addition product are reacted according to Example A (b) with 98 parts of maleic anhydride and 132.3 to 138.6 parts of sodium sulfite to give the sulfosuccinic acid semiester.
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Synthesis routes and methods III

Procedure details

652 Parts of the above rosin alcohol oxalkylation product are esterified with 98 parts of maleic anhydride at 50° to 80° C., while stirring, and after diluting the mixture with water, from 132.3 to 138.6 parts of sodium sulfite (as an aqueous solution) are introduced by stirring at 40° to 80° C. within 15 to 120 minutes, until the mixture has become clearly water-soluble. Subsequently, stirring is continued for 1 hour. The amount of water added may be in the range of from 50 to 85% by weight of the final solution.
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Synthesis routes and methods IV

Procedure details

98 Parts of maleic anhydride are added, while stirring, to 742 parts of the above rosin acid oxalkylation product at 50° to 80° C.; after diluting the mixture with water, 132.3 to 138.6 parts of sodium sulfite (as an aqueous solution) are stirred in at 40° to 80° C. within 15 to 120 minutes, until the mixture has formed a clear solution. Subsequently, stirring is continued for 1 hour. The amount of water added may be in the range of from 50 to 85% by weight of the final solution.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfosuccinic acid
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